3-formyl-N,N-dimethylbenzamide chemical properties
3-formyl-N,N-dimethylbenzamide chemical properties
An In-Depth Technical Guide to 3-formyl-N,N-dimethylbenzamide: Properties, Synthesis, and Applications
Abstract
3-formyl-N,N-dimethylbenzamide is a bifunctional aromatic compound possessing both an aldehyde and a tertiary amide group. This unique structural arrangement makes it a valuable and versatile intermediate in synthetic organic chemistry, with significant potential in the fields of drug discovery, agrochemicals, and materials science. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, a validated synthesis protocol, and its reactivity profile. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the practical handling, synthesis, and derivatization of this compound for research and development professionals.
Introduction to a Versatile Synthetic Building Block
Benzamide derivatives are a cornerstone in medicinal chemistry and materials science, prized for their metabolic stability and ability to participate in hydrogen bonding. The introduction of a reactive formyl (aldehyde) group onto the benzamide scaffold, as seen in 3-formyl-N,N-dimethylbenzamide, creates a molecule with dual reactivity. The aldehyde serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and oxidations, while the N,N-dimethylbenzamide moiety provides a stable core that can influence solubility and molecular interactions. This guide explores the foundational chemical principles of this compound, providing researchers with the necessary information to effectively incorporate it into their synthetic strategies.
Core Chemical and Physical Properties
A thorough understanding of a molecule's fundamental properties is critical for its application in any experimental setting. This section details the identifying and computed physicochemical properties of 3-formyl-N,N-dimethylbenzamide.
Structure and Identification
The compound is characterized by a benzene ring substituted at positions 1 and 3 with an N,N-dimethylcarboxamide group and a formyl group, respectively.
| Identifier | Value | Source |
| IUPAC Name | 3-formyl-N,N-dimethylbenzamide | [1] |
| CAS Number | 126926-36-1 | [1] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |
| Molecular Weight | 177.19 g/mol | [3] |
| Canonical SMILES | CN(C)C(=O)C1=CC=CC(=C1)C=O | [2] |
| InChI Key | MYTDKUFZGNDHRL-UHFFFAOYSA-N | [1][2] |
Computed Physicochemical Properties
While experimental data for this specific isomer is not widely published, computational models provide reliable estimates for guiding experimental design, such as solvent selection and chromatographic conditions.
| Property | Predicted Value | Source |
| XlogP | 0.5 | [2] |
| Monoisotopic Mass | 177.07898 Da | [2] |
| Polar Surface Area | 37.4 Ų | [3] |
| Rotatable Bond Count | 2 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
Spectroscopic Signature and Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectral characteristics of 3-formyl-N,N-dimethylbenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.
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¹H NMR: The proton spectrum is expected to be highly characteristic. The aldehyde proton (CHO) will appear as a distinct singlet in the downfield region, typically between 9.5-10.5 ppm. The aromatic protons will exhibit a complex splitting pattern in the 7.5-8.5 ppm range. A key feature of N,N-dimethylamides is the potential for hindered rotation around the C-N amide bond, which can lead to two separate singlets for the non-equivalent N-methyl groups, typically observed between 2.8-3.2 ppm.[4]
-
¹³C NMR: The carbon spectrum will be defined by two carbonyl signals: the amide carbonyl (~168-172 ppm) and the more downfield aldehyde carbonyl (~190-195 ppm). Signals for the aromatic carbons will appear in the ~120-140 ppm region, and the N-methyl carbons will be found upfield (~35-40 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
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C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1710 cm⁻¹.
-
C=O Stretch (Amide): Another strong absorption band will be present, typically at a lower wavenumber than the aldehyde, around 1630-1650 cm⁻¹, due to resonance.
-
C-H Stretch (Aromatic): Peaks will be observed just above 3000 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are characteristic for the aldehyde C-H stretch, typically found around 2820 cm⁻¹ and 2720 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
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Molecular Ion (M⁺): The parent ion peak is expected at an m/z of 177, corresponding to the molecular weight of the compound.[2]
-
Key Fragments: Common fragmentation pathways would include the loss of the formyl group (M-29), loss of the dimethylamino group (M-44), or cleavage of the amide bond, leading to characteristic fragment ions.
| Data Type | Expected Features |
| ¹H NMR | ~9.5-10.5 ppm (s, 1H, CHO), ~7.5-8.5 ppm (m, 4H, Ar-H), ~2.8-3.2 ppm (2 x s, 6H, N(CH₃)₂) |
| IR (cm⁻¹) | ~1705 (C=O, aldehyde), ~1640 (C=O, amide), ~2820 & ~2720 (C-H, aldehyde) |
| MS (m/z) | 177 (M⁺), 148 ([M-CHO]⁺), 133 ([M-N(CH₃)₂]⁺) |
Synthesis and Purification
From a synthetic standpoint, the most direct and reliable method to prepare 3-formyl-N,N-dimethylbenzamide is through the amide coupling of 3-formylbenzoic acid with dimethylamine. This approach is favored due to the commercial availability of the starting materials and the high efficiency of modern coupling reactions.
Recommended Protocol: Amide Coupling via an Activated Ester
This protocol employs (Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent, which is highly effective for forming amide bonds with minimal side reactions.
Materials:
-
3-Formylbenzoic acid (1.0 eq)
-
Dimethylamine hydrochloride (1.2 eq)
-
BOP reagent (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-formylbenzoic acid (1.0 eq) and BOP reagent (1.1 eq) in anhydrous DMF. Stir the solution at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Base and Amine Addition: Add dimethylamine hydrochloride (1.2 eq) to the mixture. The hydrochloride salt is used for its stability and ease of handling. Then, add DIPEA (3.0 eq) dropwise. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt and the acid generated during the reaction.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting acid.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. The rationale here is to remove the water-soluble DMF and salts.
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl (to further remove DMF), 1M HCl (to remove excess base), saturated NaHCO₃ (to remove any unreacted acid), and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-formyl-N,N-dimethylbenzamide.
Chemical Reactivity and Derivatization Potential
The synthetic utility of 3-formyl-N,N-dimethylbenzamide stems from the orthogonal reactivity of its two functional groups.
Reactions at the Aldehyde Moiety
The aldehyde is the primary site for derivatization, offering a gateway to a vast number of structures.
-
Oxidation: Can be easily oxidized to the corresponding 3-(N,N-dimethylcarbamoyl)benzoic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: Selective reduction to the benzyl alcohol derivative, (3-(hydroxymethyl)phenyl)(dimethylamino)methanone, is readily achieved with mild reducing agents such as sodium borohydride (NaBH₄).
-
Reductive Amination: This is a high-value transformation for drug discovery. The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, STAB) to form a new C-N bond.
-
Wittig Reaction: Reaction with a phosphonium ylide allows for the formation of a carbon-carbon double bond, converting the formyl group into a vinyl group.
Reactions of the Amide and Aromatic System
The amide is generally robust, requiring harsh conditions (strong acid or base at high temperatures) for hydrolysis. The aromatic ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). Both the formyl and the amide groups are meta-directing and deactivating, meaning substitution will preferentially occur at the 5-position.
Diagram of Key Transformations
Caption: Key chemical transformations of 3-formyl-N,N-dimethylbenzamide.
Applications in Research and Development
Intermediate in Medicinal Chemistry
The structure is an excellent scaffold for building libraries of drug candidates. The aldehyde allows for the systematic introduction of diverse amine groups via reductive amination, a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR). The parent N,N-dimethylbenzamide structure itself has been investigated as a hydrotropic agent to improve the solubility of poorly soluble drugs.
Building Block for Agrochemicals
Related aminobenzamides are known intermediates in the synthesis of potent sulfonylurea herbicides.[5] The functional handles on 3-formyl-N,N-dimethylbenzamide allow for its incorporation into novel agrochemical frameworks.
Monomer for Functional Polymers
The aldehyde functionality can be used in polymerization reactions, such as polycondensation with diamines, to create novel polymers with tailored properties. The benzamide core can impart thermal stability and specific solubility characteristics to the resulting materials.
Safety, Handling, and Storage
Hazard Identification
While specific toxicity data for 3-formyl-N,N-dimethylbenzamide is limited, data from closely related isomers and the parent compound provide a strong basis for hazard assessment. It should be handled as a hazardous substance.
| Hazard Class | Statement | Source (from related compounds) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [1][3][6] |
| Skin Irritation | H315: Causes skin irritation | [3][6][7] |
| Eye Irritation | H319: Causes serious eye irritation | [3][6][7] |
| STOT, Single Exposure | H335: May cause respiratory irritation | [3][6][7] |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[8][9]
-
Handling: Avoid breathing dust, fumes, or vapors.[1][8] Do not ingest. Wash hands and any exposed skin thoroughly after handling.[8][9]
Storage and Stability
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[8] The aldehyde group is susceptible to air oxidation over time, so storage under an inert atmosphere is recommended for long-term preservation of purity.
Conclusion
3-formyl-N,N-dimethylbenzamide is a high-potential synthetic intermediate whose value lies in its bifunctionality. The distinct and predictable reactivity of the aldehyde and amide groups allows for its strategic use in multi-step syntheses across various scientific disciplines. By following the protocols and understanding the chemical properties outlined in this guide, researchers can confidently and safely leverage this compound to accelerate their research and development objectives.
References
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Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Bulletin of the Chemical Society of Japan, 39, 2005-2008. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15445463, 2-formyl-N,N-dimethylbenzamide. Retrieved from PubChem. [Link]
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ChemSynthesis. (n.d.). N,N-dimethylbenzamide. Retrieved from ChemSynthesis website. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22051433, 3-formyl-N-methylbenzamide. Retrieved from PubChem. [Link]
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PubChemLite. (n.d.). 3-formyl-n,n-dimethylbenzamide (C10H11NO2). Retrieved from PubChemLite. [Link]
- Google Patents. (2009). CN101585781B - Preparing method of N, N-dimethylbenzamide.
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Reddit. (2023). NMR spectrum of n,n-diethylbenzamidr. Retrieved from r/chemhelp on Reddit. [Link]
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